molecular formula C13H7F4NO B2422837 2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine CAS No. 1261865-99-9

2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine

Cat. No.: B2422837
CAS No.: 1261865-99-9
M. Wt: 269.199
InChI Key: HEZWEWUUCQVZBA-UHFFFAOYSA-N
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Description

“2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine” is a chemical compound that is part of the organo-fluorine group . Organo-fluorine compounds are unique in organic chemistry due to the incorporation of fluorine, which exhibits unique behaviors . This compound is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds .


Synthesis Analysis

The synthesis of “this compound” and similar compounds is a topic of interest in the field of pharmaceutical chemistry . The trifluoromethyl (TFM, -CF3) group is a common feature in FDA-approved drugs over the last 20 years . The synthesis of these compounds often involves the use of organo-fluorine chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring with a benzoyl group attached at the 2-position . The benzoyl group is further substituted with fluorine atoms at the 3-position and a trifluoromethyl group at the 5-position .

Safety and Hazards

“2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine” is likely to have similar safety and hazards to related compounds. For instance, “2-Fluoro-5-(trifluoromethyl)benzoic acid” is described as a combustible liquid and vapor that can cause eye and skin burns, digestive and respiratory tract burns, and is water-reactive . It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for “2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine” and similar compounds are promising. They are used as building blocks for the synthesis of more complex pharmaceutical and biologically active compounds . With the unique properties of the trifluoromethyl group, it is expected that many novel applications will be discovered in the future .

Properties

IUPAC Name

[3-fluoro-5-(trifluoromethyl)phenyl]-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO/c14-10-6-8(5-9(7-10)13(15,16)17)12(19)11-3-1-2-4-18-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZWEWUUCQVZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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